4-(2-Fluoropyridin-3-yl)pyrrolidin-2-one
Description
4-(2-Fluoropyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2-fluoropyridin-3-yl group. Pyrrolidin-2-one derivatives are widely studied in medicinal chemistry due to their versatility as scaffolds for drug discovery. The fluorine atom on the pyridine ring may enhance metabolic stability, bioavailability, and binding interactions with biological targets through electronic effects (e.g., dipole interactions) and reduced susceptibility to oxidative metabolism .
Properties
Molecular Formula |
C9H9FN2O |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
4-(2-fluoropyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9FN2O/c10-9-7(2-1-3-11-9)6-4-8(13)12-5-6/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
GAZXVTHEUIETTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(N=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(2-Fluoropyridin-3-yl)pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives:
Key Observations:
- Fluorine Substitution : Fluorine in the target compound and analogs (e.g., 2-fluorophenyl in , 3-fluoro-4-hydroxyphenyl in ) modulates electronic properties and metabolic stability.
- Polarity : Hydroxyl groups (e.g., ) increase solubility but may reduce blood-brain barrier penetration compared to fluoropyridinyl or chlorophenyl groups.
Pharmacological Activities
Alpha-Adrenoceptor Affinity
- Compound 7 (): Exhibits high alpha1-adrenoceptor affinity (pKi = 7.13), attributed to the 2-chlorophenyl-piperazinyl substituent.
- Compound 18 (): 4-Chlorophenyl analog shows higher alpha2-adrenoceptor selectivity (pKi = 7.29), highlighting the impact of substituent position on receptor specificity.
- Fluoropyridinyl vs.
Antiarrhythmic and Hypotensive Effects
- Compound 13 (): Ethoxy-phenyl substituent confers prophylactic antiarrhythmic activity (ED₅₀ = 1.0 mg/kg iv) and prolonged hypotensive effects.
- Fluorine’s Role : Fluorine in the target compound could enhance cardiovascular activity by improving pharmacokinetic properties, though specific data are lacking.
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